(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea - 942002-02-0

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea

Catalog Number: EVT-3103355
CAS Number: 942002-02-0
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides []

Relevance: These compounds, like the target compound (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea, belong to the broader class of heterocyclic ureas and thioureas. These compounds are characterized by a urea or thiourea group attached to a heterocyclic ring system, which can significantly impact their biological activity and pharmacological properties. The variations in the aryl substituents and the presence of a pyrido[2,3-d]pyrimidin-2(1H)-one core instead of the quinazolinone core in the target compound highlight the structural diversity within this class of compounds. []

6,7-Bis[3-(4-Substituted Phenyl)-4-Oxo-Thiazolidin-2-Ylidene Amino]Quinoxaline-2,3 (1H,4H)-Diones []

Relevance: Structurally, these compounds share the presence of a heterocyclic core and an exocyclic urea or thiourea-like moiety with (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea. The variations in the core structure (quinoxaline vs. quinazolinone) and the presence of thiazolidinone rings highlight the structural diversity within this class of compounds. []

4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide []

Relevance: The compound 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide shares the quinazolinone core structure with (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea. While the target compound features a urea linkage and different substituents, the presence of the quinazolinone core highlights their close structural relationship and potential for shared biological activities. []

5,7-Dichloro-2-ethoxy-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine []

Relevance: Although 5,7-dichloro-2-ethoxy-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine belongs to the benzoxazine class and (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea belongs to the quinazolinone class, both compounds share the common structural feature of a bicyclic ring system containing both a benzene ring and a six-membered heterocyclic ring with nitrogen and oxygen. This structural similarity suggests potential overlap in their chemical and biological properties, making it a relevant related compound for comparison. []

(Z)-2-(oxo-1H-pyrrolo[2,3-b]pyridine-3(2H)-ylidene)-N-(p-substituted)hydrazinecarbothioamide [, ]

Relevance: These azaindole derivatives, although structurally distinct from (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea, highlight the importance of exploring diverse heterocyclic scaffolds for developing potent kinase inhibitors. Understanding the structure-activity relationship of these related compounds could provide valuable insights into designing more effective anticancer agents. [, ]

(E)-3-((E)-substituted benzylidenehydrazono)-1H-pyrrolo[2,3-b]pyridine-2(3H)-one [, ]

Relevance: Like the previous azaindole derivative, this class also emphasizes the relevance of diverse heterocyclic structures in designing kinase inhibitors. Comparing their activities and structural features with (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea might provide insights into the essential pharmacophoric elements for kinase inhibition and guide further optimization efforts. [, ]

1-(2-substituted acetyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione [, ]

Relevance: This class of compounds, while structurally different from (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea, underscores the value of investigating diverse heterocyclic scaffolds for developing new anticancer agents targeting Aurora B kinase. By comparing their structural features and activities, researchers can gain a better understanding of the critical pharmacophoric elements necessary for effective kinase inhibition. [, ]

1,4-dihydroquinoxaline-2,3-dione []

Relevance: While its application differs from the other related compounds, 1,4-dihydroquinoxaline-2,3-dione shares a similar heterocyclic core structure with (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea, both containing a six-membered pyrazine ring fused with a benzene ring. Although their substituents and target applications differ, their shared core structure suggests potential similarities in their chemical properties and reactivity. []

(3E)-3-hydrazinylidene-3,4-dihydroquinoxalin-2(1H)-one []

Relevance: Similar to 1,4-dihydroquinoxaline-2,3-dione, (3E)-3-hydrazinylidene-3,4-dihydroquinoxalin-2(1H)-one's shared heterocyclic core with (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea suggests potential similarities in their chemical behavior despite different applications. []

Properties

CAS Number

942002-02-0

Product Name

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea

IUPAC Name

1-(2-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

InChI

InChI=1S/C24H22N4O4/c1-31-17-9-7-8-16(14-17)15-28-22(18-10-3-4-11-19(18)26-24(28)30)27-23(29)25-20-12-5-6-13-21(20)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI Key

LCXUJEIZRIMZKW-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.